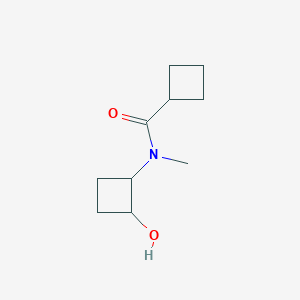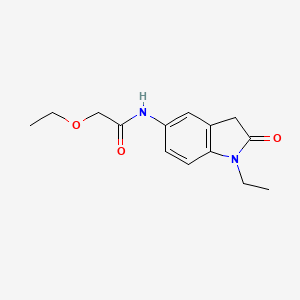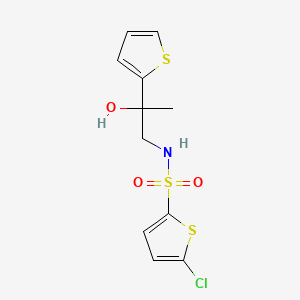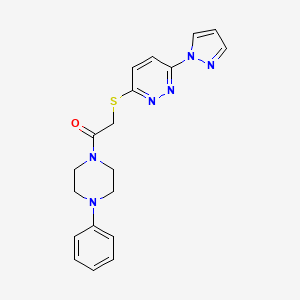![molecular formula C17H13F3N4O2 B2581439 3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine CAS No. 321391-73-5](/img/structure/B2581439.png)
3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, various functional groups are attached to this pyrazole ring, including a methyl group, a nitrophenyl group, and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of your compound would be characterized by the presence of the pyrazole ring, with the various functional groups causing differences in the electron density and reactivity of the molecule. The nitro group is a strong electron-withdrawing group, while the trifluoromethyl group is also electron-withdrawing but less so than the nitro group .Chemical Reactions Analysis
The chemical reactions of your compound would likely be influenced by the presence of the functional groups. For example, the nitro group could potentially undergo reduction reactions to form amines, while the trifluoromethyl group could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by the functional groups present. For example, the presence of the nitro and trifluoromethyl groups could increase the polarity of the compound, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Pyrazoline derivatives, such as the compound you're interested in, are valuable for synthesizing various classes of heterocyclic compounds. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones is explored for its potential in synthesizing heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. This highlights the importance of pyrazoline scaffolds in the development of compounds with potential applications in medicinal chemistry and material science (Gomaa & Ali, 2020).
Anticancer Applications
Recent research into pyrazoline derivatives has focused on their potential as anticancer agents. A review of synthetic strategies for developing new anticancer agents based on pyrazoline derivatives sheds light on the significant biological activity these compounds may exhibit. It emphasizes the importance of pyrazoline as a heterocyclic compound with potential for dynamic applications in cancer treatment (Ray et al., 2022).
Anti-inflammatory and Antibacterial Agents
The trifluoromethylpyrazoles, a category that includes compounds similar to the one you're asking about, have been identified for their anti-inflammatory and antibacterial properties. Research underscores the significance of the trifluoromethyl group's location on the pyrazole nucleus, particularly at the 3- or 5-position, in influencing the activity profile of these compounds. This review highlights the importance of such compounds in medicinal chemistry, aiming to explore novel agents with minimal side effects (Kaur et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-15(11-4-2-5-12(8-11)17(18,19)20)16(21)23(22-10)13-6-3-7-14(9-13)24(25)26/h2-9H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPSWFQOFXQNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)

![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)

![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)
![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2581368.png)
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2581369.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2581373.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2581375.png)

![4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2581379.png)